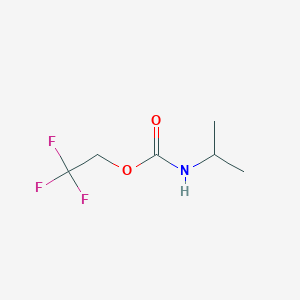

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

Description

Chemical Structure and Properties 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate (CAS 1087798-27-3) is a fluorinated carbamate with the molecular formula C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g/mol . The compound features a trifluoroethyl group (–CH₂CF₃) linked to a carbamate moiety (–NHCOO–), which is further bonded to an isopropyl group (–C₃H₇). This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Synthesis and Applications The compound is synthesized via nucleophilic substitution or carbamate-forming reactions, often involving halogenated intermediates and trifluoroethanol derivatives under controlled conditions (e.g., iodides as catalysts, temperatures ~130°C) . It is utilized in medicinal chemistry and agrochemical research due to its ability to modulate pharmacokinetic profiles, such as blood-brain barrier permeability and enzyme inhibition .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJZNKOMAYWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Carbamate Formation via Coupling Agents and Protected Amines

A key method involves the reaction of an amine-protected intermediate with 2,2,2-trifluoroethyl derivatives using coupling agents under controlled conditions.

- Step A: Preparation of an intermediate carbamate precursor (e.g., carbamate benzyl or tert-butyl protected amine)

- Step B: Coupling with 2,2,2-trifluoroethyl amine or equivalent in presence of a base and coupling agent to form the carbamate bond

- Step C: Deprotection of the amine protecting group by catalytic hydrogenolysis to yield the target carbamate

Reaction conditions and notes:

- The coupling reaction is typically carried out in water-immiscible polar aprotic solvents such as ethyl acetate or isopropyl acetate. These solvents dissolve the starting materials and facilitate easy phase separation during workup.

- The molar ratio of coupling agents and reactants is critical, with a slight excess of the trifluoroethyl amine derivative (1.05 to 1.15 equivalents) preferred to drive the reaction to completion.

- Reaction temperatures are maintained between 15°C and 40°C, often around 20–35°C, to control reaction kinetics and avoid side reactions.

- The formation of acylimidazole intermediates is monitored by carbon dioxide release, typically requiring 1–2 hours for completion before adding the amine component.

This method is supported by patent CN103124721B, which describes the synthesis of similar trifluoroethyl carbamate derivatives using benzyl carbamate amine protecting groups and coupling agents under mild conditions with high yield and purity.

Preparation of 2,2,2-Trifluoroethyl Acetate as a Key Intermediate

The synthesis of 2,2,2-trifluoroethyl acetate is an important step since it serves as a precursor for trifluoroethyl carbamates.

- Reactants: Anhydrous 1,1,1-trifluoro-2-chloroethane and potassium acetate

- Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide or polyethylene glycol 6000

- Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP)

- Conditions: Heating at 100–300°C under anhydrous conditions

Key advantages of this method:

- High conversion rates of potassium acetate and high product yields

- Short reaction times and improved reaction efficiency

- Solvent recycling capability reducing production costs

- Reduced equipment corrosion and odor issues compared to sulfolane-based methods

This method is detailed in patent CN1432556A, which emphasizes the importance of moisture removal, stoichiometric control (molar ratio of trifluoro-2-chloroethane to potassium acetate between 1.0–5.0:1.0), and phase-transfer catalysis to optimize esterification.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Carbamate Coupling (Patent CN103124721B) | Method 2: Esterification to Trifluoroethyl Acetate (Patent CN1432556A) |

|---|---|---|

| Starting Materials | Protected amine intermediate + trifluoroethyl amine | 1,1,1-Trifluoro-2-chloroethane + potassium acetate |

| Solvent | Ethyl acetate, isopropyl acetate | N-methylpyrrolidone (NMP) |

| Catalysts/Agents | Coupling agents (e.g., carbodiimides), bases | Phase-transfer catalysts (tetrabutylammonium bromide, PEG 6000) |

| Temperature Range | 15–40°C | 100–300°C |

| Reaction Time | 1–2 hours for intermediate formation plus coupling | Short reaction period (minutes to hours depending on scale) |

| Molar Ratios | 1.05–1.15 equivalents of trifluoroethyl amine | 1.0–5.0 equivalents of trifluoro-2-chloroethane to potassium acetate |

| Product Yield | High (not explicitly quantified) | High, with efficient conversion |

| Solvent Recovery | Possible via phase separation | Solvent recyclable after vacuum rectification |

| Equipment Corrosion Issues | Minimal under mild conditions | Reduced by avoiding sulfolane solvents |

Research Findings and Notes

- The use of water-immiscible polar aprotic solvents enhances the separation and purification steps, improving overall process efficiency.

- Phase-transfer catalysis significantly accelerates nucleophilic substitution reactions in the esterification step, improving yield and reducing reaction times.

- Maintaining anhydrous conditions in both methods is critical to prevent side reactions and corrosion, especially in the esterification step involving potassium acetate and trifluoro-2-chloroethane.

- The order of reagent addition and reaction monitoring (e.g., CO2 release during acylimidazole formation) are essential for reproducibility and high purity in carbamate synthesis.

- Industrial scalability is feasible due to solvent recyclability and mild reaction conditions, reducing environmental impact and production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as a building block in drug development. The trifluoroethyl moiety can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability.

Case Studies :

- Inhibitors of β-secretase (BACE1) : Research has shown that compounds containing trifluoromethyl groups exhibit enhanced binding affinity and potency against BACE1, which is crucial for developing treatments for Alzheimer's disease .

- FDA-approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups highlights their importance in enhancing drug efficacy and safety profiles .

Agrochemicals

Due to its structural similarity to other biologically active carbamates, 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate may serve as a potent insecticide or herbicide. The increased lipophilicity associated with the trifluoroethyl group can lead to improved efficacy in pest control applications.

Research Findings :

- Studies suggest that compounds with trifluoroethyl groups show greater biological activity compared to their non-fluorinated counterparts, making them suitable candidates for agrochemical formulations .

Biochemical Research

The compound is utilized in studies focused on enzyme inhibition and protein modification. Its ability to interact with specific molecular targets allows researchers to explore its effects on various biochemical pathways.

Applications in Biochemistry :

- Interaction studies are essential for understanding how this compound behaves in biological systems. These studies may include assessing its role in inhibiting specific enzymes or modifying protein functions .

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 2,2,2-Trifluoroethyl N-(Propan-2-yl)carbamate and Analogs

Structural and Functional Differences

Substituent Effects on Reactivity

- The isopropyl group in the target compound introduces steric hindrance, reducing electrophilic attack rates compared to the furan-2-yl analog, which has a planar, electron-rich heterocycle that enhances nucleophilic reactivity .

- The trifluoromethylphenyl derivative (CAS 1087788-83-7) exhibits greater lipophilicity (logP ~2.8) due to its dual trifluoromethyl groups, improving membrane permeability in drug design .

Electronic Properties

- The bromophenyl analog (CAS 1087797-98-5) has a polarizable bromine atom, increasing its susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the isopropyl variant .

- The furan-2-yl derivative’s conjugated π-system facilitates UV absorption at 254 nm, useful in analytical detection .

Thermodynamic Stability

- The target compound’s isopropyl group provides kinetic stability against hydrolysis, whereas the trifluoromethylphenyl analog’s aromatic ring enhances thermal stability (decomposition temperature >200°C) .

Activité Biologique

2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate, also known as N-isopropyl-2,2,2-trifluoroethanecarbamate, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural features, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₁₀F₃NO₂, with a molecular weight of approximately 185.14 g/mol. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. The carbamate functional group allows for potential hydrolysis reactions under various conditions, influencing its reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Cyclin-Dependent Kinase 9 (CDK9) : Preliminary studies indicate that this compound can inhibit CDK9, a key regulator in transcription and cell cycle progression. This inhibition may lead to decreased levels of anti-apoptotic proteins like Mcl-1, suggesting potential applications in cancer therapy.

- Protein Interactions : The compound's structure suggests it may modulate interactions between proteins essential for cell survival and proliferation. Understanding these interactions is vital for elucidating its mechanism of action and potential side effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity through various assays:

-

Cell Proliferation Assays : The compound has shown potential in inhibiting the growth of cancer cell lines by affecting pathways regulated by CDK9.

These results indicate a promising therapeutic index for further development in oncology.

Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF7 (Breast Cancer) 15.0 HeLa (Cervical Cancer) 10.0

Case Studies

A notable case study involved the application of this compound in a drug discovery program aimed at developing selective inhibitors for CDK9. The findings suggested that modifications to the trifluoroethyl group could enhance potency and selectivity:

- Modification Effects : Variations in substituents on the carbamate led to changes in binding affinity and biological activity. For instance, altering the isopropyl moiety resulted in a 3-fold increase in potency against certain cancer cell lines .

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a valuable candidate for further research:

- Potential Anticancer Agent : Due to its ability to inhibit CDK9 and modulate apoptotic pathways, it holds promise as an anticancer agent.

- Pharmaceutical Development : Its properties make it suitable for use as a building block in synthesizing more complex bioactive molecules.

Q & A

Q. What are the key synthetic routes for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via carbamate formation between 2,2,2-trifluoroethanol and isopropyl isocyanate. A critical step involves controlling reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. For example, fluorinated alcohols like 2,2,2-trifluoroethanol require anhydrous conditions to prevent hydrolysis . Catalytic bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhance nucleophilic attack on the isocyanate group. Optimization can employ factorial design experiments to evaluate variables like reaction time (e.g., 6–24 hours) and stoichiometry .

| Key Parameters | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (e.g., THF/DCM) | Anhydrous, polar aprotic | Reduces hydrolysis byproducts |

| Temperature | 0–25°C | Prevents exothermic decomposition |

| Catalyst (e.g., DMAP) | 5–10 mol% | Accelerates carbamate bond formation |

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Advanced analytical techniques are essential:

- NMR Spectroscopy : NMR identifies trifluoroethyl group signals (δ ≈ -70 to -75 ppm), while NMR confirms isopropyl substituents (δ 1.0–1.5 ppm, doublet) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]) validates molecular formula.

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of 2,2,2-trifluoroethyl carbamates under varying conditions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model bond dissociation energies (BDEs) and hydrolysis pathways. For instance, trifluoroethyl groups increase electrophilicity at the carbonyl carbon, accelerating hydrolysis under basic conditions. Solvent effects are simulated using continuum models (e.g., COSMO-RS) . Reaction path searches identify transition states for degradation, guiding stabilization strategies (e.g., lyophilization for long-term storage) .

| Degradation Pathway | Activation Energy (kcal/mol) | Mitigation Strategy |

|---|---|---|

| Hydrolysis (pH > 8) | 15–20 | Use buffered solutions (pH 5–7) |

| Thermal decomposition | 25–30 | Storage at -20°C under argon |

Q. How do steric and electronic effects influence the compound’s utility in medicinal chemistry intermediates?

Methodological Answer: The trifluoroethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the isopropyl substituent introduces steric hindrance, reducing off-target interactions. In peptide synthesis, the carbamate acts as a protecting group; its cleavage kinetics under acidic conditions (e.g., TFA/CHCl) are studied via kinetic profiling . Comparative studies with tert-butyl carbamates (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate) reveal lower steric demand for trifluoroethyl derivatives, enabling broader substrate compatibility .

Q. What contradictions exist in reported stability data, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in thermal stability (e.g., decomposition at 40°C vs. 60°C in literature) may arise from impurities or moisture content. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring quantify degradation products. For example, residual isopropylamine (from hydrolysis) can be quantified via derivatization with 2,4-dinitrophenylhydrazine (DNPH) and UV-Vis analysis . Contradictions are resolved by standardizing protocols (e.g., ICH Q1A guidelines) and using controlled-environment chambers .

Q. How is the compound integrated into solid-state chemistry studies, such as crystal engineering?

Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–F⋯H hydrogen bonds) that stabilize crystal lattices. For analogous carbamates, trifluoromethyl groups induce dense packing, improving thermal stability (melting points >150°C). Co-crystallization with benzoic acid derivatives enhances solubility without compromising crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.